molecular formula C22H23N3O2S B286324 2-benzyl-4-(benzylsulfanyl)-5-(4-morpholinyl)-3(2H)-pyridazinone

2-benzyl-4-(benzylsulfanyl)-5-(4-morpholinyl)-3(2H)-pyridazinone

Cat. No. B286324
M. Wt: 393.5 g/mol
InChI Key: RANDVEGITPDOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-4-(benzylsulfanyl)-5-(4-morpholinyl)-3(2H)-pyridazinone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 2-benzyl-4-(benzylsulfanyl)-5-(4-morpholinyl)-3(2H)-pyridazinone is not fully understood. However, it has been proposed that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death. It has also been proposed that this compound inhibits the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-benzyl-4-(benzylsulfanyl)-5-(4-morpholinyl)-3(2H)-pyridazinone has been shown to have both biochemical and physiological effects. Biochemically, this compound has been found to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase II. Physiologically, this compound has been found to induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial cells, and cause phototoxicity in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-benzyl-4-(benzylsulfanyl)-5-(4-morpholinyl)-3(2H)-pyridazinone in lab experiments is its potential as a photosensitizer for photodynamic therapy. Another advantage is its potential as an anticancer, antifungal, and antibacterial agent. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 2-benzyl-4-(benzylsulfanyl)-5-(4-morpholinyl)-3(2H)-pyridazinone. One direction is to study its potential as a photosensitizer for photodynamic therapy in vivo. Another direction is to study its potential as an anticancer, antifungal, and antibacterial agent in vivo. Additionally, further studies can be conducted to understand the mechanism of action of this compound and to improve its solubility in water.

Synthesis Methods

2-benzyl-4-(benzylsulfanyl)-5-(4-morpholinyl)-3(2H)-pyridazinone can be synthesized using different methods. One of the methods involves the reaction of 2-amino-4-benzylthio-5-(4-morpholinyl)pyridazine with benzaldehyde in the presence of acetic acid and sulfuric acid. Another method involves the reaction of 2-amino-5-(4-morpholinyl)-4-(phenylthio)pyridazine with benzyl chloride in the presence of sodium hydroxide.

Scientific Research Applications

2-benzyl-4-(benzylsulfanyl)-5-(4-morpholinyl)-3(2H)-pyridazinone has potential applications in various fields of scientific research. This compound has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells. It has also been studied for its antifungal properties, and it has been found to inhibit the growth of fungal cells. Additionally, it has been studied for its antibacterial properties, and it has been found to inhibit the growth of bacterial cells. This compound has also been studied for its potential as a photosensitizer for photodynamic therapy.

properties

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

IUPAC Name

2-benzyl-4-benzylsulfanyl-5-morpholin-4-ylpyridazin-3-one

InChI

InChI=1S/C22H23N3O2S/c26-22-21(28-17-19-9-5-2-6-10-19)20(24-11-13-27-14-12-24)15-23-25(22)16-18-7-3-1-4-8-18/h1-10,15H,11-14,16-17H2

InChI Key

RANDVEGITPDOBL-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C(=O)N(N=C2)CC3=CC=CC=C3)SCC4=CC=CC=C4

Canonical SMILES

C1COCCN1C2=C(C(=O)N(N=C2)CC3=CC=CC=C3)SCC4=CC=CC=C4

Origin of Product

United States

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